molecular formula C8H9NO2 B184037 4-Amino-2-methylbenzoic acid CAS No. 2486-75-1

4-Amino-2-methylbenzoic acid

Cat. No.: B184037
CAS No.: 2486-75-1
M. Wt: 151.16 g/mol
InChI Key: XRSQZFJLEPBPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methylbenzoic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with an amino group at the fourth position and a methyl group at the second position

Scientific Research Applications

4-Amino-2-methylbenzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions, including cancer and bacterial infections.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Safety and Hazards

When handling 4-Amino-2-methylbenzoic acid, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

4-Amino-2-methylbenzoic acid can be used in the synthesis of Cobalt carboxy phosphonates and Apoptozole (Az), which has cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid to form 4-nitro-2-methylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Another method involves the direct amination of 2-methylbenzoic acid using ammonia or an amine source under high temperature and pressure conditions. This method may require the use of a catalyst such as platinum or rhodium to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 4-nitro-2-methylbenzoic acid.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 4-amino-2-methylbenzyl alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of the carboxyl group.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Nitro-2-methylbenzoic acid

    Reduction: 4-Amino-2-methylbenzyl alcohol

    Substitution: Various halogenated or alkylated derivatives of this compound

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a methyl group.

    4-Amino-2-chlorobenzoic acid: Contains a chlorine atom instead of a methyl group.

    4-Amino-2-nitrobenzoic acid: Contains a nitro group instead of a methyl group.

Uniqueness

4-Amino-2-methylbenzoic acid is unique due to the presence of both an amino group and a methyl group on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSQZFJLEPBPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287155
Record name 4-amino-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2486-75-1
Record name 4-Amino-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2486-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2486-75-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Methyl-4-nitrobenzoic acid (741 g, 5 mmol) was dissolved in methanol (20 mL), 10% palladium-carbon (100 mg) was added, and the mixture was stirred under a hydrogen atmosphere at room temperature for 16 hours. The reaction solution was filtered through celite and, thereafter, the filtrate was concentrated under reduced pressure to obtain 4-amino-2-methylbenzoic acid as a crude material. In accordance with Reference Example 23 and Reference Example 14, from 4-amino-2-methylbenzoic acid obtained, there was obtained 4-[(tert-butyldimethylsilanoyloxy)methyl]-3-methylaniline (0.33 g).
Quantity
741 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-acetylamino-2-methyl-benzoic acid (25.5 g) in methanol (250 ml) was added conc. H2SO4 (19 ml) dropwise and the reaction heated to reflux. After 2.5 h, the reaction was cooled to rt. NaHCO3 (aq) was added until alkaline and the obtained mixture was extracted with EtOAc. The organic extracts were washed with NaOH(aq) (2 M) 3 times, then dried and concentrated affording 17.6 g of the title compound.
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-methylbenzoic acid
Reactant of Route 2
4-Amino-2-methylbenzoic acid
Reactant of Route 3
4-Amino-2-methylbenzoic acid
Reactant of Route 4
4-Amino-2-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Amino-2-methylbenzoic acid
Reactant of Route 6
4-Amino-2-methylbenzoic acid
Customer
Q & A

Q1: What is the role of 4-Amino-2-methylbenzoic acid in synthesizing affinity gels, and how does this relate to polyphenol oxidase purification?

A1: [] this compound can be used as a starting material for synthesizing affinity gels, which are crucial for purifying enzymes like polyphenol oxidase. While the specific details of the synthesis are not provided in the abstract, it likely involves converting this compound into a ligand that binds specifically to polyphenol oxidase. This ligand is then immobilized on a solid support, forming the affinity gel. Passing a crude extract of the enzyme through the gel allows the target enzyme to be selectively captured while other proteins are washed away. Subsequent elution steps release the purified polyphenol oxidase from the gel. This affinity purification technique is widely used to isolate and purify specific proteins from complex mixtures.

Q2: Can this compound be used directly in the synthesis of imine compounds, and what are the advantages of the alternative method described in the research?

A2: While this compound possesses the necessary amine group to react with aldehydes and form imines, the research focuses on an alternative approach using self-replicating catalysts. [] This method addresses the limitations of traditional imine synthesis, which often suffers from moderate yields due to the reaction's reversibility and the susceptibility of imines to hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.